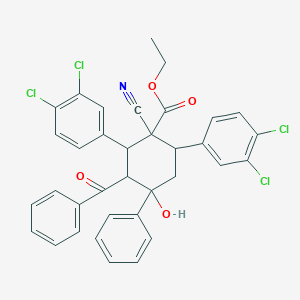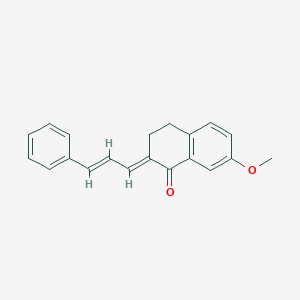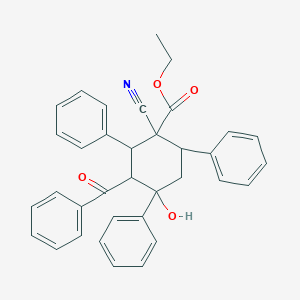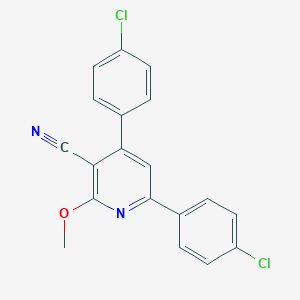![molecular formula C16H18N2O2 B428533 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate CAS No. 17835-21-1](/img/structure/B428533.png)
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring with a methyl group and an oxidized nitrogen, linked to an ethyl chain and a phenylacetamide group. Its distinct structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Oxidation: The nitrogen in the pyridine ring is oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Alkylation: The oxidized pyridine ring is then alkylated with an ethyl group.
Amidation: The final step involves the reaction of the alkylated pyridine with phenylacetamide under suitable conditions, such as the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the pyridine ring.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate exerts its effects involves interactions with specific molecular targets. The oxidized pyridine ring can interact with enzymes or receptors, modulating their activity. The phenylacetamide group may also contribute to binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline: Similar structure but lacks the phenylacetamide group.
N-methyl-2-(1-oxidopyridin-1-ium-2-yl)ethanamine: Contains a methyl group instead of the phenylacetamide group.
Uniqueness
2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate is unique due to the presence of both the oxidized pyridine ring and the phenylacetamide group
Eigenschaften
CAS-Nummer |
17835-21-1 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33g/mol |
IUPAC-Name |
N-[2-(6-methyl-1-oxidopyridin-1-ium-3-yl)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H18N2O2/c1-13-8-9-15(12-18(13)20)10-11-17(14(2)19)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
PIPHZCYDIMYYCS-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-] |
Kanonische SMILES |
CC1=[N+](C=C(C=C1)CCN(C2=CC=CC=C2)C(=O)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)







![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)
